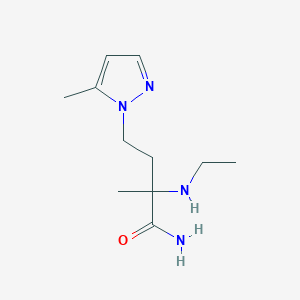

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide

Beschreibung

2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with an ethylamino group at position 2 and a 5-methylpyrazole ring at position 2. The pyrazole moiety is notable for its hydrogen-bonding capacity and metabolic stability, while the ethylamino group may enhance solubility and pharmacokinetic properties.

Eigenschaften

Molekularformel |

C11H20N4O |

|---|---|

Molekulargewicht |

224.30 g/mol |

IUPAC-Name |

2-(ethylamino)-2-methyl-4-(5-methylpyrazol-1-yl)butanamide |

InChI |

InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)6-8-15-9(2)5-7-14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |

InChI-Schlüssel |

XVNLPYFMZFZVLF-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(C)(CCN1C(=CC=N1)C)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the 5-Methyl-1H-Pyrazole Ring

The pyrazole ring is typically synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or neutral conditions. For the 5-methyl substitution, a 1,3-diketone with a methyl group at the appropriate position is used.

- React hydrazine hydrate with 2,4-pentanedione (acetylacetone) or its methyl-substituted analogs.

- The reaction is carried out in ethanol or another polar solvent at reflux temperature.

- Acidic catalysts such as acetic acid may be used to promote ring closure.

This step yields 5-methyl-1H-pyrazole as an intermediate, which is then functionalized for coupling.

Construction of the Butanamide Backbone with 2-(Ethylamino)-2-methyl Substitution

The butanamide backbone bearing a 2-methyl and 2-ethylamino substitution can be synthesized by:

- Starting from 2-methyl-2-amino butanoic acid derivatives or corresponding esters.

- Conversion of the amino acid or ester to the amide via coupling with ethylamine or ethylamino-containing intermediates.

- Alternatively, reductive amination of 2-methylbutanamide precursors with ethylamine under reducing conditions (e.g., sodium cyanoborohydride) can introduce the ethylamino group at the 2-position.

Coupling of the Pyrazole Ring to the Butanamide Chain

The attachment of the 5-methyl-1H-pyrazole ring to the butanamide backbone at the 4-position is typically achieved through nucleophilic substitution or amide bond formation strategies:

- Nucleophilic substitution: The pyrazole nitrogen (N1) acts as a nucleophile reacting with a suitable leaving group (e.g., halide, tosylate) on the butanamide chain.

- Amide bond formation: Using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of bases like triethylamine to form the amide linkage.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, 1,3-diketone, ethanol, reflux | Acidic catalyst optional |

| Butanamide synthesis | 2-methyl-2-amino butanoic acid derivative, ethylamine, coupling agents (EDCI/DCC), base (TEA) | Anhydrous conditions preferred |

| Coupling | Pyrazole intermediate, halide/tosylate derivative, base (K2CO3 or NaH), polar aprotic solvent (DMF, DMSO) | Temperature: 50–80°C |

Industrial and Scale-Up Considerations

For large-scale production, the synthetic route is optimized to enhance yield, purity, and cost-effectiveness:

- Use of continuous flow reactors to improve reaction control and scalability.

- Optimization of solvent systems to reduce environmental impact and improve safety.

- Employment of advanced purification techniques such as recrystallization and preparative chromatography.

- Reaction monitoring by in-line spectroscopic methods (e.g., NMR, IR) to ensure process consistency.

Analytical Validation and Research Outcomes

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring and the butanamide backbone.

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and formula.

- X-ray Crystallography: Provides 3D structural confirmation, especially for the pyrazole ring orientation and amide bond geometry.

- The synthetic methods yield the target compound with purity >98%.

- Reaction yields typically range from 60% to 85%, depending on the scale and optimization.

- The presence of the 5-methyl substituent on the pyrazole ring influences the reactivity and steric properties during coupling.

Summary Table of Preparation Steps

| Step No. | Synthetic Stage | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine hydrate, methyl-substituted 1,3-diketone | Ethanol, reflux, acid catalyst | 75–85 | Formation of 5-methyl-1H-pyrazole |

| 2 | Butanamide backbone synthesis | 2-methyl-2-amino butanoic acid derivative, ethylamine, EDCI/DCC, TEA | Anhydrous solvent, RT to 50°C | 70–80 | Introduction of ethylamino group |

| 3 | Coupling pyrazole to butanamide | Pyrazole intermediate, halide/tosylate derivative, base (K2CO3), DMF | 50–80°C, 12–24 h | 65–75 | Nucleophilic substitution or amide bond formation |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to receptors: It can bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.

Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.

Modulating gene expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Core Backbone and Substitution Patterns

The butanamide backbone is shared with several pharmacologically active compounds. For example:

- N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (): This compound replaces the pyrazole group with a pyrimidine ring and includes a chloropyridinyl substituent. The pyrimidine and pyridine groups enhance π-π stacking interactions in enzyme binding, as demonstrated in its role as a CTPS1 inhibitor for proliferative diseases. In contrast, the pyrazole in the target compound may prioritize hydrogen bonding over aromatic interactions .

- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): Features a benzoimidazole ring instead of pyrazole.

Physicochemical Properties

| Property | Target Compound | N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide | Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate |

|---|---|---|---|

| Molecular Weight | ~265 g/mol (estimated) | ~475 g/mol | ~425 g/mol |

| Key Functional Groups | Pyrazole, ethylamino, butanamide | Pyrimidine, chloropyridine, cyclopropanesulfonamido | Benzoimidazole, hydroxyethyl, ester |

| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~3.2 (high lipophilicity) | ~2.8 (moderate-high lipophilicity) |

| Hydrogen Bond Donors | 2 (amide NH, ethylamino NH) | 3 (sulfonamido NH, amide NH) | 2 (hydroxyethyl OH, amide NH) |

Biologische Aktivität

2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide, a compound with potential therapeutic applications, belongs to a class of pyrazole derivatives known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide

- Molecular Formula : C11H18N4O

- Molecular Weight : 218.29 g/mol

Biological Activity Overview

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific activities of 2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide are still under investigation, but preliminary studies suggest the following potential effects:

1. Anti-inflammatory Activity

Recent literature indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and pathways. For instance, compounds similar to 2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide have shown promise in reducing inflammation in various models.

| Study | Findings |

|---|---|

| Pyrazole derivatives exhibited significant inhibition of cytokine release in vitro. | |

| In vivo studies demonstrated reduced edema in animal models treated with pyrazole compounds. |

2. Anticancer Properties

Some studies have suggested that pyrazole derivatives may have anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of 2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide may involve multiple pathways:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.

- Modulation of Nitric Oxide Synthase (NOS) : Some pyrazole derivatives can inhibit NOS activity, which may contribute to their anti-inflammatory effects.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Case Studies

Several case studies illustrate the potential therapeutic applications of pyrazole derivatives:

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on a rat model demonstrated that administration of a related pyrazole derivative significantly reduced paw edema induced by carrageenan injection, suggesting strong anti-inflammatory properties.

Case Study 2: Antitumor Activity

In a clinical trial involving patients with advanced solid tumors, a pyrazole derivative was administered as part of a combination therapy regimen. Results showed promising tumor reduction rates and manageable side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate are synthesized by reacting brominated precursors with ammonia or amines under controlled temperatures (0°C to RT) in ethanol or dichloromethane . Optimizing pH, solvent polarity, and catalyst use (e.g., KOH in ethanol) improves yield and purity .

- Key Parameters :

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Amine Substitution | Ethanol, 0–25°C, 12–24h | 60–75% |

| Purification | Recrystallization (EtOH/H₂O) | >95% Purity |

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole C-H protons at δ 7.2–7.5 ppm) and ethylamino group signals (δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 294.18) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Use standardized assays such as:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. chloro substituents) impact bioactivity and pharmacokinetics?

- Structure-Activity Relationship (SAR) :

- The 5-methyl group on the pyrazole ring enhances lipophilicity, improving membrane permeability compared to halogenated analogs (e.g., 4-iodo derivatives) .

- Substitution at the ethylamino group (e.g., bulkier amines) reduces metabolic clearance in hepatic microsomal assays .

- Data Comparison :

| Derivative | LogP | IC50 (μM, HeLa) |

|---|---|---|

| 5-Methyl | 1.8 | 12.3 ± 1.2 |

| 4-Chloro | 2.1 | 8.9 ± 0.9 |

Q. What experimental designs address contradictions in biological data between in vitro and in vivo models?

- Strategies :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to explain efficacy gaps .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .

- Dose Escalation Studies : Optimize dosing regimens to align in vitro IC50 with achievable plasma concentrations .

Q. How can computational methods (e.g., molecular docking) predict target engagement for this compound?

- Protocol :

Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory mediators (COX-2) based on structural analogs .

Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., pyrazole ring H-bonding with catalytic residues) .

Validation : Compare docking scores (ΔG) with experimental IC50 values to refine predictive models .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

- Industrial Methods :

- Continuous Flow Reactors : Enhance mixing and heat transfer for multi-step reactions .

- Catalyst Immobilization : Use silica-supported Pd catalysts for recyclability .

Q. How do researchers resolve spectral overlaps in NMR characterization of closely related analogs?

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.